![molecular formula C5H4F3IN2 B2689662 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 898288-96-5](/img/structure/B2689662.png)
5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Description
5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. This compound has received significant attention from the scientific community due to its unique properties and potential applications in various fields.
Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds similar to 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, have garnered attention for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This has led to a focus on exploring trifluoromethylpyrazoles for their medicinal potential, aiming to develop novel agents with better action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Organometallic Chemistry
Research into the organometallic chemistry of Group 5 metal complexes, including those with pyrazole-based ligands, has shown promising developments. These studies, particularly focused on vanadium, niobium, and tantalum complexes, aim to model interactions in metalloproteins and explore potential applications in various fields, including catalysis and material science (Etienne, 1996).
Anticancer Applications
The pyrazolo[1,5-a]pyrimidine scaffold, related to pyrazole compounds, has been identified as a versatile building block for developing drug candidates with a broad range of medicinal properties, including anticancer activity. Significant structure-activity relationship (SAR) studies have highlighted the potential of this scaffold in drug discovery, encouraging further exploration to develop novel anticancer agents (Cherukupalli et al., 2017).
Pyrazoline Derivatives for Therapeutic Applications
Pyrazolines, due to their diverse biological properties, have been a focal point of research, leading to the discovery of derivatives with antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These findings underscore the therapeutic potential of pyrazoline derivatives and highlight their role in the development of new pharmacological agents (Shaaban, Mayhoub, & Farag, 2012).
properties
IUPAC Name |
5-iodo-1-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3IN2/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJIXDIGFNQGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
898288-96-5 |
Source
|
Record name | 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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